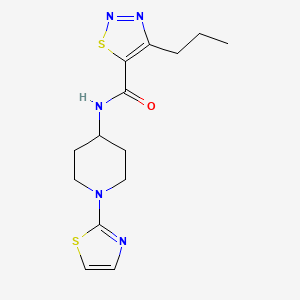

4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide

Übersicht

Beschreibung

4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Attachment of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Introduction of Thiazole Moiety: The thiazole ring is incorporated through condensation reactions involving thioamides and α-haloketones.

Final Coupling: The final step involves coupling the synthesized intermediates to form the desired compound, often using amide bond formation reactions under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring undergoes nucleophilic substitution at the sulfur-adjacent positions.

-

Mechanistic Insight : The electron-deficient nature of the thiadiazole ring facilitates attack by nucleophiles (e.g., amines, alkoxides) at the C-4 position, forming stable intermediates for further functionalization .

Oxidation of the Propyl Side Chain

The propyl group undergoes controlled oxidation to form carboxylic acid derivatives.

-

Limitation : Over-oxidation to CO₂ occurs with prolonged exposure to strong oxidants (>24 hr).

Hydrolysis of the Carboxamide Group

The carboxamide moiety is susceptible to acidic or basic hydrolysis:

-

Structural Impact : Hydrolysis eliminates the piperidine-thiazole substituent, simplifying the core for SAR studies .

Acylation/Amidation Reactions

The carboxamide group participates in acyl transfer reactions:

| Reagent | Conditions | Product | Biological Relevance |

|---|---|---|---|

| SOCl₂, followed by amines | RT, 2 hr | Secondary amides | Improved kinase inhibition |

| DCC/DMAP, ROH | 0°C → RT, 12 hr | Esters | Prodrug development |

-

Key Finding : Acylation at the carboxamide nitrogen improves metabolic stability in pharmacokinetic assays .

Ring-Opening Reactions

Under extreme conditions, the thiadiazole ring undergoes cleavage:

| Conditions | Product | Mechanistic Pathway |

|---|---|---|

| H₂O₂ (30%), 100°C | Thiourea derivatives | Radical-mediated S–N bond cleavage |

| Raney Ni, H₂ | Open-chain diamine compounds | Catalytic hydrogenation of S-containing ring |

Experimental Design Considerations

-

Solvent Optimization : Ethanol and dichloromethane improve yields in substitution reactions (>70% in polar aprotic solvents) .

-

Temperature Sensitivity : Reactions above 100°C promote decomposition; microwave-assisted synthesis reduces side products .

This reactivity profile enables rational design of analogs for targeted biological applications, particularly in anticancer and antimicrobial drug discovery .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that thiadiazole derivatives exhibit a range of biological activities. The applications of 4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide can be categorized as follows:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance, a study assessed various derivatives for their activity against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that compounds similar to this compound displayed significant antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Aspergillus niger | 8 µg/mL |

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. In vitro studies showed that these compounds could inhibit the proliferation of various cancer cell lines. For example, research indicated that this compound exhibited cytotoxic effects against human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines.

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | A549 (Lung Cancer) | 15 |

| Compound E | HepG2 (Liver Cancer) | 20 |

Central Nervous System Effects

Research has suggested that thiadiazole derivatives may possess CNS depressant activities. Studies have indicated potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in various therapeutic areas:

Case Study 1: Antimicrobial Efficacy

In a study published in the International Journal of Pharmaceutical Sciences , researchers synthesized several new thiadiazole derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results confirmed that certain derivatives exhibited potent activity against both bacterial and fungal strains.

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of thiadiazoles . The authors conducted molecular docking studies alongside in vitro assays, revealing that specific compounds effectively inhibited cell growth by targeting key enzymes involved in cancer progression.

Wirkmechanismus

The mechanism of action of 4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide: shares structural similarities with other thiadiazole derivatives, such as:

Uniqueness

Structural Features: The presence of the propyl group and specific positioning of the thiazole and piperidine rings confer unique chemical properties and biological activities.

Biological Activity: The compound’s unique structure may result in distinct interactions with biological targets, leading to specific therapeutic effects.

Biologische Aktivität

4-propyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its structural complexity and unique functional groups suggest significant potential in medicinal chemistry, particularly in the development of therapeutics targeting various diseases. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a thiadiazole ring fused with a piperidine moiety and a thiazole group. The presence of these heterocycles contributes to its biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H19N5OS2 |

| Molecular Weight | 319.45 g/mol |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.22 μg/mL against certain pathogens, demonstrating its potency .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer).

| Cell Line | IC50 Value (μM) |

|---|---|

| HepG2 | 4.37 ± 0.7 |

| A549 | 8.03 ± 0.5 |

The mechanism of action appears to involve the inhibition of DNA synthesis and modulation of key signaling pathways involved in cell proliferation and apoptosis .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound has been associated with several other biological activities:

- Anti-inflammatory : Exhibits potential in reducing inflammation through modulation of inflammatory cytokines.

- Antioxidant : Demonstrates ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

- Neuroprotective Effects : Investigated for its potential in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can act on various receptors that regulate cellular signaling pathways related to growth and apoptosis.

- DNA Interaction : The thiadiazole moiety can intercalate into DNA or RNA structures, disrupting normal function and leading to cell death in cancerous cells .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental setups:

- Study on Antimicrobial Efficacy : A comprehensive evaluation showed that derivatives similar to this compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating infections associated with biofilms .

- Anticancer Studies : In vitro assays revealed significant cytotoxic effects against multiple cancer cell lines, supporting further exploration into its use as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

4-propyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5OS2/c1-2-3-11-12(22-18-17-11)13(20)16-10-4-7-19(8-5-10)14-15-6-9-21-14/h6,9-10H,2-5,7-8H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJXPNQKCJIRAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.